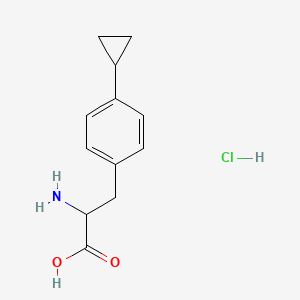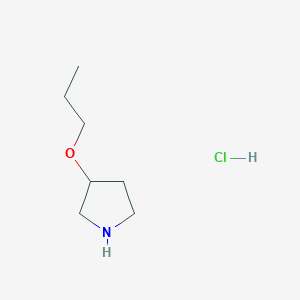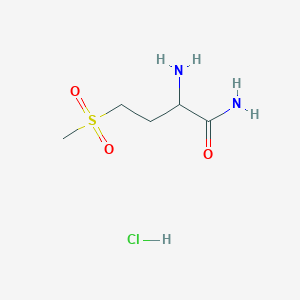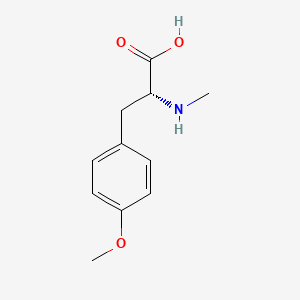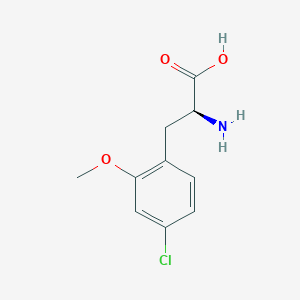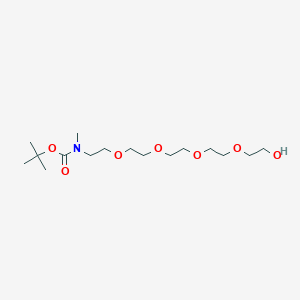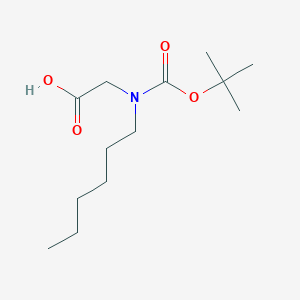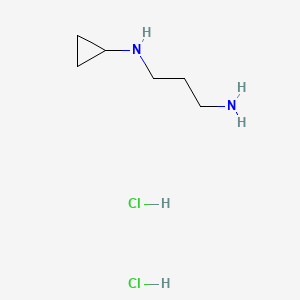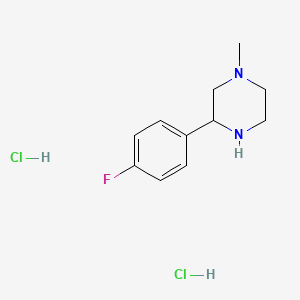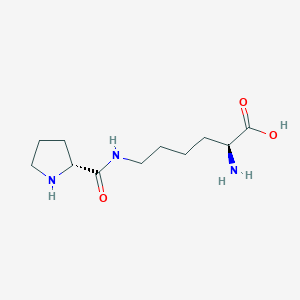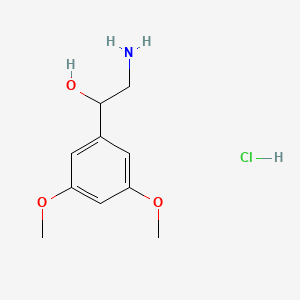
2-Amino-1-(3,5-dimethoxyphenyl)ethanol HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(3,5-dimethoxyphenyl)ethanol hydrochloride is a chemical compound with the molecular formula C10H15NO3. It is a derivative of phenylethanolamine and is known for its biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(3,5-dimethoxyphenyl)ethanol hydrochloride typically involves the reduction of its corresponding ketone, 2-Amino-1-(3,5-dimethoxyphenyl)ethanone. This reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reduction methods but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-(3,5-dimethoxyphenyl)ethanol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction typically results in the formation of the corresponding amine or alcohol.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been investigated for its biological activity, including its potential as a pharmacological agent.
Medicine: It has shown promise in preclinical studies for its potential therapeutic effects, such as its role as a sympathomimetic agent.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 2-Amino-1-(3,5-dimethoxyphenyl)ethanol hydrochloride exerts its effects involves its interaction with molecular targets and pathways. It acts as an agonist at alpha-adrenergic receptors, leading to various physiological responses. The compound's molecular targets include adrenergic receptors, which play a crucial role in the regulation of cardiovascular functions.
Comparison with Similar Compounds
2-Amino-1-(2,5-dimethoxyphenyl)ethanol
2-Amino-1-(2,4-dimethoxyphenyl)ethanol
Properties
IUPAC Name |
2-amino-1-(3,5-dimethoxyphenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c1-13-8-3-7(10(12)6-11)4-9(5-8)14-2;/h3-5,10,12H,6,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNLGRIOXFEKQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(CN)O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
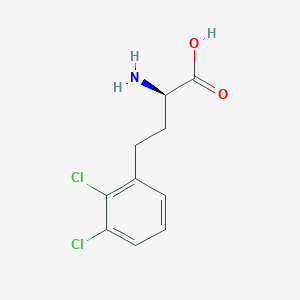
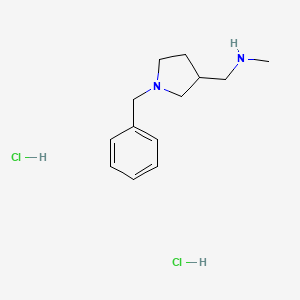
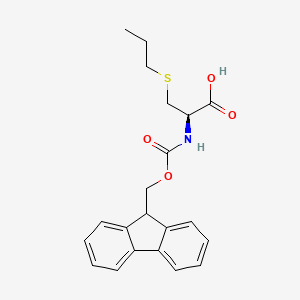
![4-[4-(Trifluoromethyl)phenyl]-4-piperidinol HCl](/img/structure/B8178862.png)
